molecular formula C14H9F3O3 B1608906 2-[4-(trifluoromethyl)phenoxy]benzoic Acid CAS No. 402714-65-2

2-[4-(trifluoromethyl)phenoxy]benzoic Acid

Cat. No.: B1608906
CAS No.: 402714-65-2
M. Wt: 282.21 g/mol
InChI Key: JGAFZZORINPDFU-UHFFFAOYSA-N
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Description

2-[4-(trifluoromethyl)phenoxy]benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a benzoic acid moiety

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It should be stored at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethyl)phenoxy]benzoic acid typically involves the etherification of 3,4-dichlorobenzotrifluoride with m-salicylic acid in the presence of a crown-ether phase transfer catalyst. The reaction is carried out in a mixed solvent of dimethyl sulfoxide and toluene at temperatures ranging from 130°C to 175°C. The resulting product is then acidified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and solvent ratios, enhances the yield and selectivity of the product. The addition of acetic anhydride can improve the solubility of the etherate in the organic phase and the absorbability of water produced during the reaction, leading to increased conversion rates .

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Nitro derivatives of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(trifluoromethyl)phenoxy]benzoic acid is unique due to its combination of the trifluoromethyl group and the phenoxy linkage, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAFZZORINPDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395124
Record name 2-[4-(trifluoromethyl)phenoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402714-65-2
Record name 2-[4-(trifluoromethyl)phenoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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